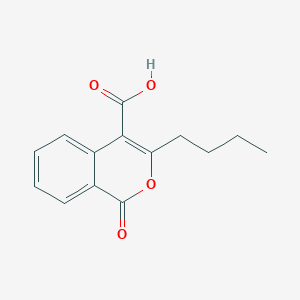

3-Butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

838849-09-5 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

3-butyl-1-oxoisochromene-4-carboxylic acid |

InChI |

InChI=1S/C14H14O4/c1-2-3-8-11-12(13(15)16)9-6-4-5-7-10(9)14(17)18-11/h4-7H,2-3,8H2,1H3,(H,15,16) |

InChI Key |

JALPBHSOLHXWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classic Knoevenagel Condensation

The Knoevenagel reaction between 3-butylsalicylaldehyde and malonic acid in acetic acid under reflux forms the coumarin backbone. This method is derived from the synthesis of coumarin-3-carboxylic acids.

Procedure :

-

3-Butylsalicylaldehyde (1 eq) and malonic acid (1.2 eq) are refluxed in glacial acetic acid for 6–12 hours.

-

The product precipitates upon cooling and is purified via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 8–12 hours |

| Catalyst | None (self-condensing) |

Mechanistic Insight :

The reaction proceeds via aldol-like condensation, followed by cyclization and dehydration.

Meldrum’s Acid-Mediated Synthesis

Green Chemistry Approach

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables a solvent-free, one-pot synthesis under mild conditions.

Procedure :

-

3-Butylsalicylaldehyde (1 eq) and Meldrum’s acid (1 eq) are stirred in water with K₂CO₃ (10 mol%) at 25°C for 2–4 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 3 hours |

| Solvent | Water |

Advantages :

Ring-Closing Reactions of Phenoxyfumaric Acid Derivatives

Acid-Catalyzed Cyclization

Phenoxyfumaric acid derivatives undergo ring closure in concentrated H₂SO₄ or polyphosphoric acid to form the benzopyran core.

Procedure :

-

3-Butylphenoxyfumaric acid (1 eq) is treated with H₂SO₄ (5 eq) at 60°C for 2 hours.

-

The mixture is poured into ice, and the product is extracted with dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–72% |

| Reaction Time | 2 hours |

| Catalyst | H₂SO₄ |

Mechanistic Insight :

Protonation of the carbonyl group facilitates electrophilic aromatic substitution, forming the fused ring.

Hydrolysis of Ester or Nitrile Precursors

Ester Hydrolysis

Ethyl 3-butyl-1-oxo-1H-2-benzopyran-4-carboxylate is hydrolyzed under acidic or basic conditions.

Procedure :

-

The ester (1 eq) is refluxed in 6 M HCl (5 eq) for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Reaction Time | 6 hours |

| Solvent | Aqueous HCl |

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Optimized for high throughput, this method uses tubular reactors to enhance yield and purity.

Procedure :

-

3-Butylsalicylaldehyde and malonic acid are pumped through a heated reactor (120°C) with a residence time of 30 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Throughput | 10 kg/hour |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Knoevenagel | 65–78 | 8–12 h | Moderate | Low |

| Meldrum’s Acid | 70–85 | 3 h | High | High |

| Ring-Closing | 60–72 | 2 h | Moderate | Low |

| Ester Hydrolysis | 80–90 | 6 h | High | Moderate |

| Continuous Flow | 85–92 | 0.5 h | Very High | High |

Challenges and Optimization Strategies

-

Butyl Group Introduction : 3-Butylsalicylaldehyde is synthesized via Friedel-Crafts alkylation of salicylaldehyde with 1-bromobutane.

-

Purification : Recrystallization (ethanol) or column chromatography (SiO₂, ethyl acetate/hexane) improves purity.

-

Catalyst Selection : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance reaction rates in Knoevenagel condensations .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted isochromenes

Scientific Research Applications

3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-oxo-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyran derivatives exhibit diverse bioactivities depending on substituent positioning and functional groups. Below is a comparative analysis of 3-butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid with structurally related compounds:

Structural Analogues

4H-1-Benzopyran-3-carboxylic acid, 4-oxo-2-(3,4,5-trihydroxyphenyl) (): Structure: Features a trihydroxyphenyl group at position 2 and a carboxylic acid at position 3. Key Differences: The hydroxyl-rich phenyl group increases polarity (predicted logP ≈ 1.5) compared to the butyl chain in the target compound.

4-Hydroxy-2H-chromene-2-carboxylic acid :

- Structure : Lacks the butyl and oxo groups but retains the carboxylic acid at position 2.

- Properties : Higher water solubility (3.2 mg/mL) due to reduced hydrophobicity (logP ≈ 0.9). Demonstrated weak antifungal activity in vitro .

7-Methoxy-3-methyl-1H-2-benzopyran-4-carboxylic acid: Structure: Methoxy and methyl substituents at positions 7 and 3, respectively.

Substituent Impact Analysis

- Butyl Group (Position 3) : Enhances membrane permeability but reduces solubility. Replacing it with polar groups (e.g., hydroxyl) improves solubility at the cost of bioavailability.

- Trihydroxyphenyl Group (Position 2 in ) : Likely confers antioxidant properties via radical scavenging, a feature absent in the target compound .

- Carboxylic Acid Position : Position 4 (target compound) vs. 3 () alters hydrogen-bonding capacity, affecting target binding in enzymatic assays.

Biological Activity

3-Butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.26 g/mol. The compound features a butyl group attached to a benzopyran core, along with a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

Preliminary investigations highlight the compound's potential in oncology, particularly its ability to inhibit the growth of certain cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells, specifically in breast cancer cell lines such as MDA-MB-231. The IC50 values for this compound against various cancer cell lines are promising, indicating significant cytotoxicity at relatively low concentrations.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.5 |

| PC-3 | 22.0 |

| DU-145 | 30.0 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, modulating enzyme activities or signaling pathways that are crucial for cell proliferation and survival. For instance, studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of benzopyran derivatives similar to 3-butyl compounds:

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzopyran derivatives against six human cancer cell lines. The results indicated that compounds with structural similarities to 3-butyl exhibited significant cytotoxicity, reinforcing the potential of this class of compounds in cancer therapy .

- Hybrid Compound Analysis : Research involving hybrid compounds that include benzopyran structures demonstrated enhanced anticancer activity compared to their parent compounds. This suggests that further modifications to the structure of 3-butyl could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Butyl-1-oxo-1H-2-benzopyran-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted benzopyran precursors. For example, analogous compounds like 2-oxo-(2H)-1-benzopyran-3-carboxamide derivatives are synthesized via cyclization reactions using acidic catalysts (e.g., H₂SO₄) under reflux conditions . Purification is achieved through recrystallization or column chromatography, with solvent selection (e.g., ethanol or dichloromethane) critical for yield optimization. Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95% threshold) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzopyran core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (COOH). High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, InChIKey and SMILES notation from databases like NIST Chemistry WebBook provide reference standards for spectral comparisons .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from side reactions or incomplete cyclization. Strategies include:

- Catalyst optimization : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.

- Temperature control : Use microwave-assisted synthesis for uniform heating and reduced reaction time.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.

Reference protocols for analogous benzopyran derivatives, such as methyl 2-(2-amino-3-methoxycarbonyl-4H-1-benzopyran-4-yl)-2-cyanoethanoate, which emphasize stepwise monitoring via TLC .

Q. How should contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Conflicting bioactivity data may arise from variations in assay conditions or impurities. To resolve discrepancies:

- Purity validation : Use HPLC with UV/Vis detection to ensure ≥97% purity, as specified for related compounds like 4-oxo-tetrahydrobenzo[b]furan-3-carboxylic acid .

- Standardized assays : Replicate studies using cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

- Stereochemical analysis : Employ chiral chromatography or X-ray crystallography to confirm enantiomeric purity, as structural isomers may exhibit divergent activities .

Q. What strategies address discrepancies in spectral data across studies?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shifts.

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra.

- Cross-lab verification : Collaborate with independent labs to validate results, following protocols for compounds like 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, where inter-lab consistency is critical .

Q. How can researchers ensure compliance with safety protocols during handling?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles, as recommended for structurally similar piperidine-carboxylic acid derivatives .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, particularly during reflux or distillation steps.

- First-aid preparedness : Maintain eyewash stations and emergency showers, referencing safety data sheets (SDS) for compounds like benzyl carboxylate derivatives .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be investigated?

- Methodological Answer :

- Solvent screening : Test solubility in polar (e.g., water, methanol) and non-polar (e.g., hexane) solvents under controlled temperatures.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH-dependent studies : Assess stability across pH 1–10 to identify hydrolysis-prone functional groups, as seen in flavone-carboxylic acid analogs .

Q. What frameworks guide the interpretation of contradictory mechanistic studies?

- Methodological Answer : Adopt iterative, hypothesis-driven approaches:

- Time-series experiments : Evaluate reaction kinetics at multiple timepoints to identify transient intermediates.

- Control experiments : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in oxidation steps.

- Resource conservation theory : Apply longitudinal analysis models (e.g., structural equation modeling) to isolate variables affecting outcomes, as demonstrated in studies reconciling short-term vs. long-term experimental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.